3'-Methylmaleanilic acid

Catalog No.
S12167924
CAS No.
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Methylmaleanilic acid

Product Name

3'-Methylmaleanilic acid

IUPAC Name

4-(3-methylanilino)-4-oxobut-2-enoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

GTNDLSMAJWWVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O

3'-Methylmaleanilic acid, also known as p-methylmaleanilic acid, is an organic compound characterized by its unique structure, which includes a maleic acid moiety and a p-methylaniline group. This compound belongs to the class of aryl-substituted maleamic acids and is noted for its potential in various

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, breaking the amide bond between the maleic acid and p-methylaniline groups, yielding maleic acid and p-methylaniline as products.
  • Condensation Reactions: The compound can react with nucleophiles (e.g., amines, alcohols) to form new amides or esters. This property is attributed to the reactivity of the maleic acid moiety.
  • Diels-Alder Reaction: It can also serve as a dienophile in Diels-Alder reactions, which are important in synthetic organic chemistry for forming six-membered rings .

The synthesis of 3'-methylmaleanilic acid typically involves the following steps:

  • Refluxing Maleic Anhydride: Maleic anhydride is dissolved in anhydrous ethyl ether.
  • Addition of p-Methylaniline: A solution of p-methylaniline is added dropwise to the maleic anhydride solution while stirring.
  • Cooling and Filtration: The mixture is stirred at room temperature for one hour and then cooled in an ice bath. The product is obtained through suction filtration.

This method can be scaled for industrial production, optimizing conditions for higher yields.

3'-Methylmaleanilic acid has several applications:

  • Synthesis of Derivatives: It serves as a precursor for various substituted N-phenylmaleimides, which are useful in material science and pharmaceuticals.
  • Potential Drug Development: Its derivatives have been studied for their potential as inhibitors of viral proteases, indicating possible applications in antiviral drug development.
  • Chemical Intermediates: The compound's ability to participate in condensation reactions makes it valuable in organic synthesis.

Several compounds share structural similarities with 3'-methylmaleanilic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Maleanilic AcidMaleic acid + anilineBase compound for derivatives
4-Chloromaleanilic AcidChlorine substitution on anilineIncreased reactivity due to electronegative chlorine
4-Nitromaleanilic AcidNitro group on anilinePotentially increased biological activity
4-Fluoromaleanilic AcidFluorine substitution on anilineEnhanced lipophilicity and altered electronic properties

3'-Methylmaleanilic acid stands out due to its specific methyl substitution pattern, which influences its reactivity and potential biological interactions compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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